(2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid
Description
(2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid is a chiral amino acid derivative with a unique structure that includes an oxolane ring
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid |
InChI |
InChI=1S/C7H13NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m0/s1 |
InChI Key |
IMSUDXBVOIOXLR-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@H](OC1)C[C@H](C(=O)O)N |
Canonical SMILES |
C1CC(OC1)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the oxolane ring. The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to other functional groups.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can produce a variety of functionalized derivatives.
Scientific Research Applications
(2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid is a chemical compound with the CAS number 1254172-31-0 . It has a molecular formula of C7H13NO3 and a molecular weight of 159.18 .
Note: The search results provided do not contain information regarding the applications of this specific compound. Therefore, the query cannot be answered accurately.
However, the search results do offer information on similar compounds and related research areas:
- Non-canonical amino acids: Research into non-canonical amino acids, which are different from the standard set found in proteins, have potential applications as protease inhibitors and tools for modifying enzyme specificity. Some non-canonical amino acids can also resist proteolytic degradation .
- (2R)-2-amino-3-(oxan-4-yl)propanoic acid: This compound, with the molecular formula C8H15NO3 and PubChem CID 59233399, is another amino acid derivative .
- 3-$$(2R)-oxolan-2-yl]propanoic acid: This compound has the molecular formula C7H12O3 and PubChem CID 7678800 .
- Adenosine Receptor Ligands: Research on ligands for adenosine receptors involves compounds with structural features like pyrimidines and pyridines, exploring their affinity and activity at different receptor subtypes . These compounds are tested for their ability to displace radioligand binding and their functional characteristics in cell-based assays .
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and amino group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-3-[(2S)-oxolan-2-yl]butanoic acid
- (2R)-2-amino-3-[(2S)-oxolan-2-yl]pentanoic acid
Uniqueness
(2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid is unique due to its specific stereochemistry and the presence of the oxolane ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
(2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid, also known as 2-amino-3-(oxolan-2-yl)propanoic acid, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by its unique oxolan structure, which contributes to its biological interactions. The synthesis typically involves the use of amino acids and oxolan derivatives under specific reaction conditions, including the application of catalysts and purification methods such as chromatography.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. It has been shown to interact with various molecular targets, leading to significant physiological effects:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Binding : It exhibits binding affinity for certain receptors, potentially influencing signaling pathways involved in neurotransmission and cellular communication .
Neuropharmacological Effects
Research indicates that this compound may have neuropharmacological implications. It has been studied for its effects on glutamate receptors, which are critical in synaptic transmission and plasticity. The compound's structural similarity to known neurotransmitters suggests it could act as a modulator in central nervous system functions .
Case Studies and Experimental Findings
- In Vitro Studies : A study demonstrated that derivatives of this compound exhibited varying degrees of potency in receptor assays. For example, certain analogs showed enhanced binding affinity to glutamate receptors compared to the parent compound .
- In Vivo Research : Animal studies have indicated that administration of this compound can influence behavior related to anxiety and depression, suggesting potential therapeutic applications in mood disorders .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
